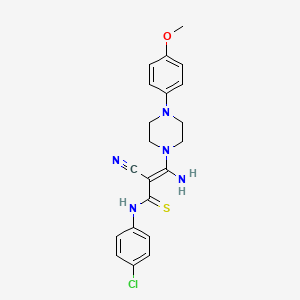
2-(4-Benzoylphenyl)-2-phenylpentanedinitrile
Übersicht
Beschreibung
2-(4-Benzoylphenyl)-2-phenylpentanedinitrile, also known as BPPN, is a compound that has been studied extensively due to its potential applications in scientific research. This compound is a nitrile with a substituted benzene ring and a pentane moiety, and it has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzoylphenyl)-2-phenylpentanedinitrile has been studied extensively for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of other compounds, the study of drug metabolism, and the study of enzyme activity. This compound has also been used in experiments involving the study of cell signaling pathways and the study of protein-protein interactions. In addition, this compound has been used in the study of the effects of various drugs on the body.
Wirkmechanismus
2-(4-Benzoylphenyl)-2-phenylpentanedinitrile has been studied for its mechanism of action in various experiments. In general, this compound is thought to act as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs. This compound is also thought to inhibit the activity of certain proteins, such as those involved in cell signaling pathways. In addition, this compound is thought to bind to certain receptors, such as those involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In general, this compound is thought to have a wide range of effects on the body, including the inhibition of certain enzymes, the inhibition of certain proteins, and the binding to certain receptors. This compound has also been studied for its potential to modulate the activity of certain hormones, such as estrogen and testosterone. This compound has also been studied for its potential to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Benzoylphenyl)-2-phenylpentanedinitrile has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it a good choice for use in long-term experiments. This compound has also been studied extensively, making it a good choice for use in experiments involving the study of drug metabolism, enzyme activity, and cell signaling pathways. However, this compound has some limitations for use in lab experiments. This compound is not soluble in water, making it difficult to use in experiments involving the study of water-soluble compounds. In addition, this compound has a relatively short half-life, making it difficult to use in experiments that require long-term observation.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-Benzoylphenyl)-2-phenylpentanedinitrile in scientific research. This compound could be used in the study of new drug targets, such as those involved in the regulation of neurotransmission. This compound could also be used in the study of new compounds, such as those involved in the synthesis of other compounds. In addition, this compound could be used in the study of new proteins, such as those involved in cell signaling pathways. Finally, this compound could be used in the study of new biochemical and physiological effects, such as those involved in the regulation of hormones.
Eigenschaften
IUPAC Name |
2-(4-benzoylphenyl)-2-phenylpentanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c25-17-7-16-24(18-26,21-10-5-2-6-11-21)22-14-12-20(13-15-22)23(27)19-8-3-1-4-9-19/h1-6,8-15H,7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLREFNFZXELQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(CCC#N)(C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)

![4-(2,4-dichlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036095.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036096.png)
![2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile](/img/structure/B3036097.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine](/img/structure/B3036099.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3036101.png)

![1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036106.png)
![4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036108.png)
![5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B3036110.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3036112.png)